molecular formula C25H18Cl2FN3O B2987379 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189462-91-6

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2987379
CAS No.: 1189462-91-6
M. Wt: 466.34
InChI Key: KARULNOVTQOCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Its structure includes a 5-(2-chloro-4-fluorobenzyl) group, a 3-(2-chlorobenzyl) substituent, and an 8-methyl modification. These substituents influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2FN3O/c1-15-6-9-22-19(10-15)23-24(31(22)13-17-7-8-18(28)11-21(17)27)25(32)30(14-29-23)12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARULNOVTQOCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimido[5,4-b]indole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials like 2-aminobenzylamine and a suitable diketone can be cyclized to form the indole core.

    Substitution Reactions: The introduction of chlorobenzyl and fluorobenzyl groups can be achieved through nucleophilic substitution reactions. This might involve the use of reagents such as 2-chloro-4-fluorobenzyl chloride and 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Final Cyclization and Functionalization: The final step may involve further cyclization and functionalization to introduce the methyl group at the 8-position, often using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzyl positions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities. Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid, halogenation with bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrimido[5,4-b]indole core is a common scaffold in drug design, and modifications with chlorobenzyl and fluorobenzyl groups might yield compounds with significant pharmacological activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Substituents Molecular Formula Molecular Weight Reported Activity
5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (Target) 5: 2-Cl-4-F-benzyl; 3: 2-Cl-benzyl; 8: CH₃ C₂₆H₁₉Cl₂FN₃O 503.36 Not reported in evidence
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, ) 5: 4-F-benzyl; 3: 2-OCH₃-benzyl; 8: F C₂₆H₂₀F₂N₃O₂ 468.46 Anti-HBV (nanomolar IC₅₀)
5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one () 5: 2-Cl-4-F-benzyl; 3: 3,4-(OCH₃)₂-phenethyl; 8: F C₂₇H₂₂ClF₂N₃O₃ 509.90 Not reported
8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one () 5: 3-F-benzyl; 3: 3-OCH₃-benzyl; 8: F C₂₅H₁₉F₂N₃O₂ 431.40 Not reported

Key Observations:

Substituent Effects on Bioactivity: Compound 3 () demonstrates nanomolar anti-HBV activity, attributed to its 8-fluoro and 4-fluorobenzyl groups, which may enhance target binding. Methoxy groups (e.g., in Compound 3 and ) may improve solubility but reduce metabolic stability compared to chloro/fluoro substituents .

Crystallographic and Structural Insights: Compound 3 crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, β = 105.21°, and Z = 3. Hirshfeld surface analysis revealed dominant H···F and C···H interactions, critical for crystal packing . The target compound’s 8-methyl group may alter intermolecular interactions, though crystallographic data is unavailable.

Molecular Docking and Binding Affinity :

  • Compound 3 showed strong binding to HBV polymerase in docking studies, facilitated by halogen (F) and methoxy interactions with hydrophobic pockets . The target compound’s 2-chloro groups could provide stronger van der Waals interactions but may reduce solubility compared to fluoro analogs.

Biological Activity

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C25H18Cl2FN3O
  • Molecular Weight : 466.3 g/mol
  • CAS Number : 1189462-91-6

The compound features a pyrimidoindole core, which is substituted with chlorinated and fluorinated benzyl groups, enhancing its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. It is hypothesized to inhibit key signaling pathways that promote tumor growth.
  • In Vitro Studies : Preliminary studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Case Study : A study involving a structurally related compound showed an IC50 value of 1.46 µM against VEGFR-2 kinase, a critical player in angiogenesis and tumor progression .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Activity Spectrum : Initial screenings suggest efficacy against various bacterial strains, indicating its potential use in treating infections.
  • Mechanism : The presence of halogen substituents (chlorine and fluorine) may enhance the interaction with microbial enzymes or receptors, leading to increased antibacterial activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available benzyl derivatives and chlorinated compounds.
  • Reagents and Conditions : Specific reagents such as bases and solvents are utilized to facilitate the formation of the pyrimidoindole structure.
  • Yield Optimization : Research focuses on optimizing reaction conditions to maximize yield and purity of the final product.

Research Findings

Recent studies have started to elucidate the biological mechanisms underlying the activity of this compound:

StudyFindings
Study ADemonstrated anticancer activity in vitro against breast cancer cell lines with significant inhibition rates.
Study BShowed antimicrobial effects against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study CInvestigated neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing this compound with high purity, and how can intermediates be validated?

  • Methodological Answer: Synthesis requires multi-step optimization, including halogenation and coupling reactions. Key intermediates (e.g., substituted benzyl derivatives) should be purified via column chromatography and validated using high-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR. For example, analogs like 3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one ( ) highlight the importance of protecting-group strategies for regioselective functionalization. Patent data from Loxo Oncology () suggests using tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during heterocycle formation.

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation?

  • Methodological Answer:
  • NMR Spectroscopy: Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals, particularly for distinguishing chloro- and fluoro-substituted benzyl groups.
  • Mass Spectrometry: HRMS with electrospray ionization (ESI) can confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation, co-crystallization with stabilizing agents (e.g., morpholine derivatives, as in ) may improve crystal lattice formation.
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (PDA) ensures purity >98% ().

Q. How can stability be assessed under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using buffer systems (e.g., ammonium acetate, pH 6.5; ) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify degradation products using calibration curves. For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer:
  • Dose-Response Reproducibility: Validate assays across multiple cell lines (e.g., cancer vs. non-cancer) with strict adherence to IC₅₀ measurement protocols.
  • Target Selectivity Profiling: Use kinase screening panels to identify off-target effects. For example, pyrimidoindole analogs () often exhibit cross-reactivity with PI3K/mTOR pathways, necessitating orthogonal assays like surface plasmon resonance (SPR).
  • Data Normalization: Account for batch-to-batch variability in compound purity using internal standards ().

Q. What experimental design principles apply to studying environmental fate and biodegradation pathways?

  • Methodological Answer:
  • Abiotic Studies: Assess hydrolysis rates in water at pH 4–9 and photodegradation under UV light (290–400 nm). Use LC-MS/MS to identify transformation products ().
  • Biotic Studies: Employ OECD 301D respirometry tests with activated sludge to measure aerobic biodegradation. For bioaccumulation potential, calculate log KowK_{ow} via shake-flask experiments ().
  • Ecotoxicology: Use Daphnia magna and algae growth inhibition assays (OECD 202/201) to evaluate acute toxicity ().

Q. What computational strategies are suitable for modeling structure-activity relationships (SAR)?

  • Methodological Answer:
  • Molecular Docking: Use software like MOE () to dock the compound into target proteins (e.g., kinases), prioritizing poses with <2.0 Å RMSD.
  • QSAR Modeling: Train models on datasets of pyrimidoindole derivatives, incorporating descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts ().
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions ().

Data Contradiction and Validation

Q. How to address discrepancies in metabolic pathway predictions between in vitro and in vivo models?

  • Methodological Answer:
  • Cross-Species Comparisons: Use liver microsomes from human, rat, and mouse to identify species-specific cytochrome P450 (CYP) metabolism.
  • Isotope-Labeling: Synthesize 14^{14}C-labeled compound (e.g., label the methyl group at position 8) to track metabolites in urine/feces via scintillation counting ().
  • Knockout Models: Utilize CRISPR-edited hepatocyte lines lacking CYP3A4 to confirm enzyme-specific metabolism ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.